molecular formula C18H20N4S B14928713 3-[(3-methylbenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine

3-[(3-methylbenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14928713
M. Wt: 324.4 g/mol
InChI Key: LYFMTVUSUNVCIB-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)sulfanyl]-5-phenethyl-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a phenethyl group and a sulfanyl group attached to a 3-methylbenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbenzyl)sulfanyl]-5-phenethyl-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Substitution Reactions: The phenethyl group and the 3-methylbenzyl sulfanyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbenzyl)sulfanyl]-5-phenethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-[(3-Methylbenzyl)sulfanyl]-5-phenethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a useful tool in biochemical research.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbenzyl)sulfanyl]-5-phenethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-((3-Methylbenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • 4-Ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
  • 3-[(3-Methylbenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-[(3-Methylbenzyl)sulfanyl]-5-phenethyl-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring. The combination of the phenethyl group and the 3-methylbenzyl sulfanyl group provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-5-(2-phenylethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4S/c1-14-6-5-9-16(12-14)13-23-18-21-20-17(22(18)19)11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13,19H2,1H3

InChI Key

LYFMTVUSUNVCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2N)CCC3=CC=CC=C3

Origin of Product

United States

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